molecular formula C15H12ClN3O4S B4535740 N-1,3-benzodioxol-5-yl-2-(4-chloro-2-hydroxybenzoyl)hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-hydroxybenzoyl)hydrazinecarbothioamide

Cat. No. B4535740
M. Wt: 365.8 g/mol
InChI Key: LQISKDDWPHEIKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-2-(4-chloro-2-hydroxybenzoyl)hydrazinecarbothioamide involves multi-step chemical reactions. For instance, Ubeid, Thabet, and Abu Shuheil (2021) described a two-step preparation involving the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde to yield a benzimidazole-thiol derivative, followed by its reaction with thiosemicarbazide to produce a hydrazinecarbothioamide compound (Ubeid, Thabet, & Abu Shuheil, 2021). This demonstrates the complexity and the multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic methods. Dey et al. (2021) used crystal structure analysis, highlighting the importance of hydrogen bonds in determining the structure of similar compounds (Dey, Shruti, Chopra, & Mohan, 2021). Additionally, Al-Wabli et al. (2019) employed X-ray structure analysis, DFT calculations, and molecular docking studies to characterize a related compound, providing insights into its electronic characteristics and interaction potential (Al-Wabli, Al-Ghamdi, Aswathy, Ghabbour, Al-agamy, Joe, & Attia, 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of hydrazinecarbothioamide derivatives are studied through their synthesis and subsequent reactions. Hassan et al. (2016) explored nucleophilic substitution reactions to synthesize naphtho[2,3-f][1,3,4]thiadiazepines and naphtho[2,3-d]thiazoles, revealing the compound's potential for further chemical transformations (Hassan, Mohamed, Makhlouf, Bräse, Nieger, & Hopf, 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-chloro-2-hydroxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c16-8-1-3-10(11(20)5-8)14(21)18-19-15(24)17-9-2-4-12-13(6-9)23-7-22-12/h1-6,20H,7H2,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISKDDWPHEIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)C3=C(C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chloro-2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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